Mercapto functionalized sepiolite: a novel and efficient immobilization agent for cadmium polluted soil
RSC Advances Pub Date: 2017-08-16 DOI: 10.1039/C7RA07893E
Abstract
Immobilization agents are the key factor that determine the success of immobilization remediation in heavy metal polluted soil. In this study, mercapto functionalized sepiolite (MSEP) as a novel and efficient immobilization agent was prepared through surface modification and utilized for the remediation of cadmium (Cd)-polluted paddy soil in pot trials. MSEP at trace dosages of 0.1–0.3% could reduce the Cd content of husked rice (Oryza sativa L.) by 65.4–77.9%; this was more efficient than the traditional pH regulating amendments such as clay minerals. Single and sequential procedures demonstrated that MSEP could enhance the fixation or sorption of Cd on soil compositions and reduce the bioavailability of Cd. MSEP had negligible effects on the pH values and the point of zero charge (PZC) of paddy soil, and had no obvious impact on extractable zinc, hydrolyzable nitrogen and available phosphorus in the soil, indicating that it is environmental friendly and compatible. Physiologically, MSEP could increase total antioxidant capacity (T-AOC) and nonprotein thiol (NPT) content and reduce the malondialdehyde (MDA) content of rice root so that MSEP could alleviate the stress of Cd in rice. In general, compared to natural sepiolite as a traditional pH-regulating amendment in the present study, the primary immobilization mechanism and environmental compatibility and friendliness of MSEP are its great advantages. The trace application dosages could save economic costs and facilitate easier large-area application. Thus, we recommend MSEP as a novel and efficient immobilization agent for the remediation for Cd-polluted paddy soil.


Recommended Literature
- [1] A two-dimensional molecularly imprinted photonic crystal sensor for highly efficient tetracycline detection
- [2] Contents list
- [3] Contents list
- [4] Gauging electronic dissymmetry in bis-chelates of titanium(iv) using sterically and electronically variable 2,2′-biphenoxides†
- [5] Inside back cover
- [6] A Dirac nodal surface semi-metallic carbon-based structure as a universal anode material for metal-ion batteries with high performance†
- [7] Protein self-assembly following in situ expression in artificial and mammalian cells†
- [8] Preparation of Ru–Pt bimetallic monolayer on nanoporous gold film electrode and its application as an ultrasensitive sensor for determination of methionine
- [9] Inside front cover
- [10] Contents list

Journal Name:RSC Advances
Research Products
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9
-
CAS no.: 16420-30-7
-
CAS no.: 183506-66-3
-
CAS no.: 102185-16-0
-
CAS no.: 142596-50-7









